Tetrafluoroferrate(1-)
Description
Tetrafluoroferrate(1−) is an anionic complex with the formula $[FeF4]^-$, where iron is in the +3 oxidation state coordinated by four fluoride ligands. It is typically found in salts with alkali metal counterions, such as $Cs[FeF4]$ . The compound is synthesized via fluorination of precursors like $CsFeBr4 \cdot 2H2O$, resulting in tetragonal crystal structures with distinct lattice parameters ($a = 12.491(1)$ Å, $c = 13.272(1)$ Å) . Its stability and reactivity are influenced by the strong Fe–F bonds and the small ionic radius of fluoride.
Properties
Molecular Formula |
F4Fe- |
|---|---|
Molecular Weight |
131.84 g/mol |
IUPAC Name |
tetrafluoroiron(1-) |
InChI |
InChI=1S/4FH.Fe/h4*1H;/q;;;;+3/p-4 |
InChI Key |
OGEWMDIZALTOSM-UHFFFAOYSA-J |
SMILES |
F[Fe-](F)(F)F |
Canonical SMILES |
F[Fe-](F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrachloroferrate(1−) $[FeCl_4]^-$
Key Differences:
- Ligand Effects : Chloride ($Cl^-$) ligands are larger and less electronegative than fluoride, resulting in weaker Fe–Cl bonds compared to Fe–F. This reduces thermal stability and increases susceptibility to hydrolysis .
- Crystal Structure : Salts like $K[FeCl4]$ often adopt a cubic or orthorhombic structure, contrasting with the tetragonal system of $Cs[FeF4]$ .
- Magnetic Properties : Both $[FeF4]^-$ and $[FeCl4]^-$ exhibit high-spin $d^5$ configurations due to the weak ligand field of halides. However, magnetic moments may vary slightly due to differences in ligand-induced splitting .
Tetrafluoroferrate(III) in $CsFeF_4$
Structural Insights :
- $CsFeF4$ contains isolated $[FeF4]^-$ units within a tetragonal lattice. The larger ionic radius of $Cs^+$ stabilizes the structure, whereas smaller cations (e.g., $Li^+$) may form distorted geometries .
- Synthesis : Prepared via fluorination of bromide precursors, this method contrasts with chloride-based complexes, which often use direct chlorination of iron oxides or hydroxides .
Other Halidoferrates
- Bromide and Iodide Analogues : $[FeBr4]^-$ and $[FeI4]^-$ are less common due to larger ligand sizes and weaker bonds. They exhibit lower thermal stability and higher solubility in polar solvents compared to fluoride derivatives .
Data Table: Comparative Properties of Selected Iron(III) Halido Complexes
| Property | $[FeF_4]^-$ (Tetrafluoroferrate) | $[FeCl_4]^-$ (Tetrachloroferrate) | $CsFeF_4$ (Tetrafluoroferrate(III)) |
|---|---|---|---|
| Oxidation State | +3 | +3 | +3 |
| Ligand Type | Fluoride ($F^-$) | Chloride ($Cl^-$) | Fluoride ($F^-$) |
| Crystal System | Tetragonal (in $Cs[FeF_4]$) | Cubic/Orthorhombic | Tetragonal |
| Lattice Parameters | $a = 12.491$ Å, $c = 13.272$ Å | Not explicitly reported | $a = 12.491(1)$ Å, $c = 13.272(1)$ Å |
| Synthesis Method | Fluorination of $CsFeBr4 \cdot 2H2O$ | Chlorination of Fe³⁺ salts | Fluorination of bromide precursors |
| Thermal Stability | High (strong Fe–F bonds) | Moderate | High |
| Solubility | Low in water | Moderate in polar solvents | Low |
Research Findings and Implications
- Ligand Field Strength : Fluoride’s stronger field ligand nature compared to chloride results in larger crystal field splitting, influencing electronic spectra and redox behavior .
- Applications : $[FeF_4]^-$ complexes are explored in materials science for their thermal resilience, while chloride analogues find use in catalysis and ionic liquids .
- Challenges : Hydrolysis sensitivity of chloride complexes limits their utility in aqueous environments, whereas fluorides require specialized synthesis conditions .
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